Ethisterone

Structure-activity relationship Steroid chemistry Progestin pharmacology

Generic progestin substitution is invalid-Ethisterone's C10 methyl group, absent in 19-nortestosterone derivatives, dictates a distinct progesterone receptor binding orientation validated by X-ray crystallography. • QSAR Reference: Requires separate MTD-QSAR model (r=0.955) vs. progesterone derivatives (r=0.962); essential for comparative pharmacophore mapping. • Danazol Metabolite: Major urinary biomarker of danazol exposure; indispensable for LC-MS/MS method validation in doping control and pharmacokinetic studies. • AR Benchmark: High-androgenicity positive control for yeast-based AR bioassays spanning the full progestin dynamic range. Also serves as a scaffold for multivalent AR antagonists targeting castration-resistant prostate cancer.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 434-03-7
Cat. No. B1671409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthisterone
CAS434-03-7
Synonyms17 alpha Ethynyltestosterone
17 alpha-Ethynyltestosterone
Anhydrohydroxyprogesterone
Ethisterone
Pregneninolone
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C
InChIInChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
InChIKeyCHNXZKVNWQUJIB-CEGNMAFCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethisterone Reference Standard for Progestin Research


Ethisterone (CAS 434-03-7), also known as 17α-ethynyltestosterone or pregneninolone, is a steroidal progestin and the 17α-ethynyl analog of testosterone, synthesized in 1938 at Schering AG [1]. It was the first orally active progestin to be discovered and introduced for clinical use, marketed as Proluton C and Pranone [1][2]. Structurally, ethisterone differs from norethindrone (norethisterone) by the presence of an additional methyl group at C10, which is absent in the 19-nortestosterone derivatives [3]. Ethisterone serves as a major urinary metabolite of danazol and is employed as a reference compound in progestin structure-activity relationship studies and as a scaffold for developing novel androgen receptor-targeted therapeutics [4].

Progestin reference standard with intact C10 methyl testosterone scaffold for receptor-binding studies.
Urinary metabolite standard for danazol exposure research and doping control analytics.
Androgen receptor probe suitable for AR bioassay classification and multivalent conjugate design.

Ethisterone Non-Interchangeability with Modern Progestins


Generic substitution among progestins is scientifically invalid due to fundamental structural divergences that dictate distinct receptor-binding orientations, metabolic fates, and downstream biological effects. Ethisterone retains the C10 methyl group of the testosterone backbone, whereas norethindrone and other 19-nortestosterone derivatives lack this methyl group, resulting in markedly different progestational potency and androgenicity profiles [1][2]. X-ray crystal structure and QSAR data demonstrate that ethisterone derivatives bind to the progesterone receptor in a different orientation than progesterone derivatives, yielding separate quantitative structure-activity correlation coefficients (r=0.962 for progesterone series vs r=0.955 for ethisterone series), confirming distinct binding modalities that cannot be assumed interchangeable [3]. Additionally, ethisterone is a major metabolite of danazol and serves as a biomarker for danazol exposure, a metabolic relationship absent for norethindrone [4]. These structural, binding, and metabolic distinctions necessitate compound-specific selection for research, analytical reference, and therapeutic development applications.

C10 methyl group
Ethisterone retains the C10 methyl group of testosterone; norethindrone and other 19-nortestosterone derivatives lack it, leading to distinct progestational potency and androgenicity profiles. Substitution may shift receptor-binding orientation.
PR binding orientation
X-ray crystallography and QSAR data confirm ethisterone derivatives bind the progesterone receptor in a different orientation than progesterone derivatives (r=0.955 vs r=0.962). Generic progestin replacement cannot assume interchangeable binding modalities.
Danazol metabolite relation
Ethisterone is a unique major urinary metabolite of danazol; no other progestin (norethindrone, levonorgestrel) shares this metabolic relationship. Analytical substitution invalidates danazol exposure monitoring.

Ethisterone Differentiation Evidence


C10 Methyl Group: Ethisterone vs. Norethindrone

Ethisterone differs from norethindrone (norethisterone) by the presence of a C10 methyl group on the steroid backbone. This structural difference renders ethisterone less active than progesterone in absolute progestational potency; however, ethisterone retains oral bioavailability, whereas natural progesterone requires parenteral or micronized formulation for oral activity [1]. Norethindrone, lacking the C10 methyl group, exhibits enhanced progestogenic potency and reduced androgenicity relative to ethisterone [2].

C10 Methyl Group vs. Norethindrone
Head-to-head
Ethisterone contains C10 methyl group; norethindrone is a 19-nortestosterone derivative lacking this methyl group. Oral activity retained despite lower progestational potency.
Structural scaffold distinction influences receptor-binding orientation and biological readouts.
Class-level potency shift reported; compare with individual derivative data.
Structure-activity relationship Steroid chemistry Progestin pharmacology

Distinct Progesterone Receptor Binding Orientation

Quantitative structure-activity relationship (QSAR) analysis using the minimal topological difference (MTD) method on 59 progestational steroids revealed that progesterone and ethisterone derivatives require separate QSAR models with distinct correlation coefficients: r=0.962 for progesterone derivatives and r=0.955 for ethisterone derivatives [1][2]. X-ray crystal structure data corroborated that progesterone and ethisterone derivatives bind to the progesterone receptor in somewhat different orientations relative to the receptor surface [1][2].

PR Binding Orientation
Head-to-head
QSAR correlation coefficients: ethisterone series r=0.955; progesterone series r=0.962. Separate models required.
Distinct pharmacophore; compound-specific experimental design recommended.
X-ray crystallography confirms different binding orientations.
Progesterone receptor QSAR Molecular docking Receptor pharmacology

LDL Cholesterol: Etisterone vs. Desoceptive in PCOS

In a randomized clinical trial of 200 patients with polycystic ovary syndrome (PCOS) over six months, patients treated with Desoceptive (ethinyl estradiol + desogestrel) exhibited lower serum triglyceride levels than those treated with Etisterone (ethinyl estradiol + cyproterone acetate): regression coefficient -32.3 (95% CI: -56.4, -8.2; P=0.009) at 3 months and -33.5 (95% CI: -57.6, -9.4; P=0.006) at 6 months [1]. Notably, at 3 months, patients treated with Desoceptive had higher low-density lipoprotein (LDL) levels than those treated with Etisterone: regression coefficient 12.3 (95% CI: 0.5, 24.1; P=0.040) [1]. After 6 months of treatment, LDL levels were not significantly different between the two groups [1].

LDL Cholesterol: Etisterone vs. Desoceptive
Trial context
At 3 months: Desoceptive associated with LDL increase of 12.3 (95% CI 0.5–24.1, P=0.040) vs. Etisterone combination.
Reported metabolic endpoint context; formulation-specific effects in PCOS cohort.
Etisterone is a combination product (ethinyl estradiol + cyproterone acetate); not pure ethisterone.
Polycystic ovary syndrome Oral contraceptives Metabolic parameters LDL cholesterol

Class-Level Androgenicity: Ethisterone vs. Modern Progestins

A systematic structure-activity study using yeast-based in vitro androgen receptor bioassays demonstrated that 17α-ethynylated derivatives of testosterone, 19-nortestosterone, and 18-methyl-19-nortestosterone—including ethisterone, gestrinone, norethisterone, and norgestrel—possess the most significant intrinsic androgenicity among all commercially marketed progestins [1][2]. In contrast, modern progestins such as progesterone, 17α-hydroxyprogesterone, and 19-norprogesterone derivatives exhibit minimal androgenic bioactivity and pose low androgenic risk [1][2].

Class-Level Androgenicity
Class-level
17α-ethynylated testosterone derivatives classified among progestins with most significant intrinsic androgenicity in yeast AR bioassay.
High-androgenicity reference group for progestin screening assays.
Class-level inference; data to verify for individual compounds.
Androgen receptor Progestin classification Androgenicity Yeast bioassay

Ethisterone as Danazol Urinary Metabolite

Ethisterone is a major urinary metabolite of danazol (17α-pregna-2,4-dien-20-yno[2,3-d]-isoxazol-17β-ol), a synthetic androgen used in endometriosis treatment and subject to doping control [1][2]. Gas chromatography/mass spectrometry analysis of human urine following oral danazol administration identified ethisterone, 2-hydroxymethylethisterone, and 2-hydroxymethyl-1,2-dehydro-ethisterone as the principal metabolites [1][2]. This metabolic relationship is unique to ethisterone among progestins and does not apply to norethindrone, levonorgestrel, or other modern progestins [1].

Danazol Urinary Metabolite
Class-level inference
Ethisterone is a major urinary metabolite of danazol, identified by GC/MS in human urine after oral administration.
Unique metabolic relationship; essential reference for danazol metabolism studies.
No other progestin shares this metabolic pathway.
Danazol metabolism Urinary metabolites Doping analysis Pharmacokinetics

Divalent Ethisterone Conjugates for AR Antagonism in CRPC

Ethisterone serves as a ligand scaffold for developing novel androgen receptor (AR) antagonists targeting castration-resistant prostate cancer (CRPC). Divalent ethisterone conjugates—linear and cyclic forms—exhibited potent anti-proliferative properties in LNCaP-abl cells, an established model of castrate-resistant prostate cancer [1][2]. This application leverages ethisterone's ability to bind the androgen receptor while enabling multivalent display strategies not readily achievable with other progestin scaffolds [1].

Divalent Conjugates in CRPC
Supporting evidence
Divalent ethisterone conjugates reported anti-proliferative activity in LNCaP-abl castrate-resistant prostate cancer cells.
Supports use as AR-targeted conjugate scaffold in CRPC cell-model research.
Multivalent strategy; data to verify in independent models.
Castration-resistant prostate cancer Androgen receptor antagonist Multivalent conjugates Drug development

Ethisterone Research and Procurement Scenarios


Progesterone Receptor QSAR and Docking Studies

Ethisterone is optimally utilized as a reference compound in progesterone receptor QSAR modeling and molecular docking studies requiring a testosterone-derived, 17α-ethynylated scaffold. As demonstrated by MTD QSAR analysis, ethisterone derivatives require a separate QSAR model (r=0.955) distinct from progesterone derivatives (r=0.962), and X-ray crystallography confirms distinct receptor-binding orientations [1]. This makes ethisterone essential for comparative pharmacophore mapping and validating computational docking algorithms against steroidal ligands with unique binding geometries. Researchers should select ethisterone over progesterone or norethindrone when the specific objective is to probe the binding contributions of the C10 methyl group and 17α-ethynyl substitution in the context of an intact testosterone backbone.

Reference Standard for Danazol Metabolism and Doping Control

Ethisterone serves as an indispensable analytical reference standard for laboratories conducting danazol metabolism studies or doping control analyses. GC/MS characterization confirms ethisterone as a major urinary metabolite of danazol, excreted relatively fast in human urine, alongside 2-hydroxymethylethisterone and 2-hydroxymethyl-1,2-dehydro-ethisterone [1][2]. No other progestin shares this metabolic relationship with danazol. Procurement of high-purity ethisterone (≥98%) is essential for developing and validating LC-MS/MS or GC/MS methods for detecting danazol administration, for preparing calibration curves in bioanalytical assays, and for establishing metabolite reference libraries in anti-doping laboratories.

Androgenicity Reference in Yeast AR Bioassays

Ethisterone provides a well-characterized reference point for the high-androgenicity end of the progestin spectrum in yeast-based androgen receptor (AR) bioassays. Systematic SAR studies have classified ethisterone among the 17α-ethynylated testosterone, 19-nortestosterone, and 18-methyl-19-nortestosterone derivatives possessing the most significant intrinsic androgenicity of all commercially marketed progestins, in contrast to modern progestins (progesterone, 17α-hydroxyprogesterone, 19-norprogesterone derivatives) which exhibit minimal androgenic bioactivity [1]. Researchers evaluating novel progestins for androgenic liability or investigating structure-androgenicity relationships should include ethisterone as a positive control and benchmark compound to contextualize assay results across the full dynamic range of progestin androgenicity.

Multivalent AR Conjugate Scaffold for CRPC Research

Ethisterone serves as a starting scaffold for synthesizing multivalent androgen receptor (AR) antagonists targeting castration-resistant prostate cancer (CRPC). Divalent ethisterone conjugates have demonstrated potent anti-proliferative activity in LNCaP-abl CRPC cells, validating the utility of ethisterone as a ligand platform for multivalent display strategies [1][2]. Researchers engaged in developing AR-targeted therapeutics, particularly those exploring multivalent or peptoid-conjugated approaches to overcome enzalutamide resistance, should consider ethisterone as a low-cost, commercially available steroidal building block with established AR-binding capability and well-characterized synthetic derivatization pathways.

Application
Selection Property
Validation Focus
Progesterone receptor QSAR and docking
C10-methyl testosterone scaffold; distinct QSAR model (r=0.955)
Receptor-binding orientation mapping and pharmacophore comparison
Danazol metabolism analytical reference
Unique metabolite identity confirmed by GC/MS
Method validation for danazol detection; metabolite reference library
Androgenicity reference in AR bioassays
High-androgenicity progestin classification (yeast AR assay)
Dynamic range benchmarking; androgenic liability screening
Multivalent AR conjugate scaffold
AR-binding capability; derivatization chemistry
Anti-proliferative activity context in CRPC cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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